Cas no 2034338-57-1 (2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine)
![2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine structure](https://ja.kuujia.com/scimg/cas/2034338-57-1x500.png)
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine 化学的及び物理的性質
名前と識別子
-
- AKOS025323032
- F6513-1282
- pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- 2034338-57-1
- [4-(pyrazine-2-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine
-
- インチ: 1S/C17H20N6O2/c24-16(14-11-13-3-1-2-6-23(13)20-14)21-7-9-22(10-8-21)17(25)15-12-18-4-5-19-15/h4-5,11-12H,1-3,6-10H2
- InChIKey: MDYLCKGLVZTEIU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C2CCCCN2N=1)N1CCN(C(C2C=NC=CN=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 340.16477390g/mol
- どういたいしつりょう: 340.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6513-1282-4mg |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6513-1282-20mg |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6513-1282-20μmol |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6513-1282-3mg |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6513-1282-2mg |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6513-1282-10μmol |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6513-1282-1mg |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6513-1282-25mg |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6513-1282-5μmol |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6513-1282-10mg |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine |
2034338-57-1 | 10mg |
$118.5 | 2023-09-08 |
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazineに関する追加情報
Introduction to 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine (CAS No. 2034338-57-1)
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine (CAS No. 2034338-57-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic compounds with potential therapeutic applications. Its unique structural features and pharmacological properties make it a promising candidate for the development of new drugs targeting various diseases.
The structure of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine consists of a pyrazine core linked to a piperazine ring through a carbonyl group. The piperazine ring is further functionalized with a 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl moiety. This intricate structure provides the compound with a high degree of molecular complexity and versatility, which can be exploited for various biological activities.
Recent studies have shown that 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine exhibits potent antiproliferative and anti-inflammatory properties. These activities are attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. For instance, the compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the regulation of inflammatory responses.
In addition to its anti-inflammatory effects, 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine has also demonstrated significant antitumor activity. Preclinical studies have shown that it can effectively suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. These findings suggest that the compound may have potential as a therapeutic agent for the treatment of cancer.
The pharmacokinetic properties of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine have been extensively studied to evaluate its suitability for clinical applications. Research has shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further enhance its therapeutic potential, researchers are exploring various strategies to optimize the chemical structure of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine. These efforts include the synthesis of analogs with improved potency and reduced toxicity. For example, modifications to the pyrazole and pyridine moieties have been shown to enhance the compound's binding affinity to specific receptors and improve its selectivity for target proteins.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and shows promising activity against certain types of cancer. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine (CAS No. 2034338-57-1) represents a promising candidate in the development of new therapeutic agents for treating inflammatory diseases and cancer. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development in the pharmaceutical industry.
2034338-57-1 (2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)pyrazine) 関連製品
- 748743-73-9(5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1805239-01-3(4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine)
- 1805435-86-2(Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate)
- 2361658-32-2(N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide)
- 1267317-08-7(3-(5-fluoro-2-methoxyphenyl)methylazetidine)
- 75364-90-8(2-(1R,2S)-2-hydroxycyclohexylacetic acid)
- 2094924-30-6(2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride)
- 1822771-80-1(6-Methoxy-1,2,4-benzenetriol)
- 1215736-36-9(1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride)
- 67730-09-0(2-N-Ethylamino-5-nitropyridine)



